3-Phenylisothiazol-5-amine
Overview
Description
3-Phenylisothiazol-5-amine is a chemical compound with the molecular formula C9H8N2S . It is used in scientific research and offers a wide range of applications, from drug discovery to materials science.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to an isothiazol ring with an amine group at the 5-position . The InChI code for this compound is 1S/C9H9N2S/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6,12H,10H2 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 176.24 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .Scientific Research Applications
Structural and Chemical Properties
The chemical structure and properties of compounds related to 3-Phenylisothiazol-5-amine, like tautomers of triazole derivatives, have been studied extensively. For instance, 3-phenyl-1,2,4-triazol-5-amine, a structurally similar compound, has been observed to form planar structures, with the phenyl ring making specific dihedral angles with the mean plane of the triazole ring. This structural orientation facilitates π-electron delocalization, which is a crucial factor in the compound's reactivity and interactions (Dolzhenko et al., 2008).
Synthesis and Functionalization
In the realm of organic synthesis, this compound and its derivatives have been a focal point due to their versatile applications. A study reported the synthesis of novel 6-AminoTriazolo-Thiadiazoles with integrated benzofuran and pyrazole moieties, highlighting the compound's role in creating new chemical entities with potential biological activities (Idrees et al., 2019).
In another example, the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including this compound derivatives, demonstrated the compound's utility in creating materials with enhanced properties and potential medical applications (Aly & El-Mohdy, 2015).
Photophysical Properties
The photophysical properties of isothiazole derivatives have also been explored. A study on 5-phenylisothiazole, a compound structurally related to this compound, investigated its phototransposition pathways, providing insights into the compound's behavior under light exposure and its potential applications in photochemistry (Pavlik & Tongcharoensirikul, 2000).
Antiviral and Biological Properties
Isothiazole derivatives have been noted for their antiviral properties. A study delved into the structural, topological, and vibrational properties of an isothiazole derivatives series, showcasing their potential in pharmaceutical research due to their ability to traverse biological membranes and enhance antiviral activities (Romani et al., 2015).
Properties
IUPAC Name |
3-phenyl-1,2-thiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGKYVMNSHRALD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504113 | |
Record name | 3-Phenyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14208-52-7 | |
Record name | 3-Phenyl-1,2-thiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40504113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1,2-thiazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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